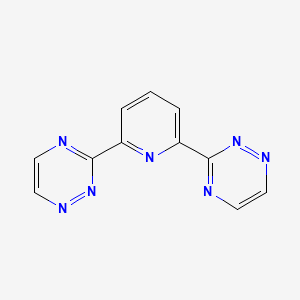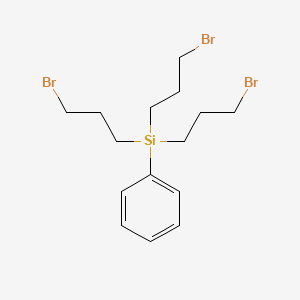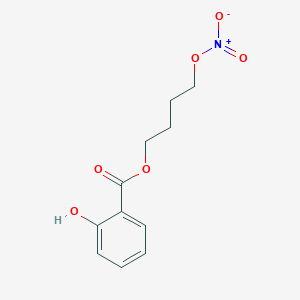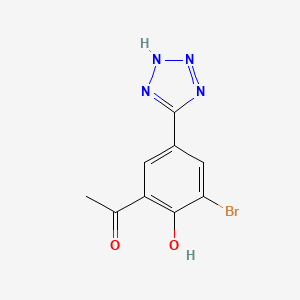![molecular formula C12H8O3 B14257644 4-Methoxy-5H-indeno[5,6-B]furan-5-one CAS No. 210978-94-2](/img/structure/B14257644.png)
4-Methoxy-5H-indeno[5,6-B]furan-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-5H-indeno[5,6-B]furan-5-one is a chemical compound known for its unique structure and potential applications in various fields. It belongs to the class of heterocyclic compounds, which are characterized by rings containing at least one atom other than carbon. This compound features a fused ring system that includes both furan and indene moieties, making it an interesting subject for chemical research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-5H-indeno[5,6-B]furan-5-one can be achieved through several methods. One common approach involves the esterification of 4-methoxyphenol with arylpropiolic acid, followed by ipso substitution in the presence of iodine and sodium bicarbonate . Another method includes the use of palladium-catalyzed Suzuki coupling reactions . These reactions typically require specific conditions such as controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-5H-indeno[5,6-B]furan-5-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include iodine, sodium bicarbonate, palladium catalysts, and various oxidizing and reducing agents. Reaction conditions often involve controlled temperatures, specific solvents, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or alkanes .
Scientific Research Applications
4-Methoxy-5H-indeno[5,6-B]furan-5-one has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Methoxy-5H-indeno[5,6-B]furan-5-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Methoxy-5H-indeno[5,6-B]furan-5-one include:
Uniqueness
What sets this compound apart from similar compounds is its specific structural features, such as the methoxy group at the 4-position and the fused furan-indene ring system.
Properties
CAS No. |
210978-94-2 |
|---|---|
Molecular Formula |
C12H8O3 |
Molecular Weight |
200.19 g/mol |
IUPAC Name |
4-methoxycyclopenta[f][1]benzofuran-5-one |
InChI |
InChI=1S/C12H8O3/c1-14-12-8-4-5-15-10(8)6-7-2-3-9(13)11(7)12/h2-6H,1H3 |
InChI Key |
VWODZCYLHSOMRC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC3=C1C=CO3)C=CC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Butanoic acid, 2-[(4-chlorophenyl)sulfonyl]-](/img/structure/B14257566.png)
![Benzenethiol, 2-[(1R)-1-(dimethylamino)propyl]-](/img/structure/B14257582.png)
![2-Methyl-2-(prop-1-en-2-yl)-1,2-dihydronaphtho[2,1-b]furan](/img/structure/B14257586.png)

![2-[4-Phenyl-2-(phenylethynyl)but-1-en-3-yn-1-yl]naphthalene](/img/structure/B14257593.png)
![Glycine, L-gamma-glutamyl-S-[(hydroxyphenylamino)carbonyl]-L-cysteinyl-, diethyl ester (9CI)](/img/structure/B14257597.png)
![Methyl 3-fluoro-2-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B14257602.png)
![2-Hydroxy-5-methyl-3-[(morpholin-4-yl)methyl]benzaldehyde](/img/structure/B14257605.png)

![Tert-butyl[(6-iodohex-5-EN-1-YL)oxy]diphenylsilane](/img/structure/B14257621.png)

![Silane, [[2,2-difluoro-1-(2-thienyl)ethenyl]oxy]trimethyl-](/img/structure/B14257634.png)

